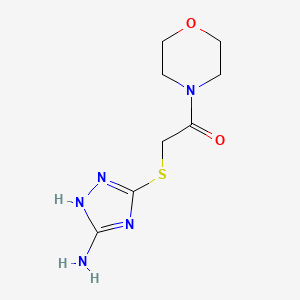
2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is substituted with an amino group and a thioether linkage that connects to a morpholinoethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Typically, the structure of such compounds is confirmed using techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amino group (-NH2) is a common site for reactions in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its density, boiling point, vapor pressure, and solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Derivatives of 1,2,4-triazole, including compounds related to 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone, are foundational for developing new drugs. They are synthesized using various modern physical-chemical analysis methods like 1H-NMR spectroscopy and HPLC-MS (Safonov, Panasenko, & Knysh, 2017).
Antioxidant and Hepatoprotective Properties
- Certain derivatives exhibit antioxidant and hepatoprotective properties, indicating potential medicinal applications in these areas (Shcherbyna, Parchenko, Varynskyi, & Kaplaushenko, 2019).
Antileishmanial and Antimicrobial Activities
- Some 1,2,4-triazole derivatives with morpholine show significant antileishmanial activity, suggesting potential use in treating parasitic infections (Süleymanoğlu, Ustabaş, Direkel, Alpaslan, & Ünver, 2018).
- These derivatives also have been found to possess antimicrobial activities, further expanding their potential therapeutic applications (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Anticonvulsant Activity
- Research on certain 1,2,4-triazole derivatives demonstrates notable anticonvulsant activities, indicating potential use in the treatment of epilepsy or similar neurological disorders (Bihdan, 2019).
Toxicity Studies
- Studies on the toxicity of these compounds, particularly in the context of hepatoprotection, are crucial for assessing their safety profile (Martyshuk et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2S/c9-7-10-8(12-11-7)16-5-6(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQCAQJNDOYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)
![6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2381782.png)
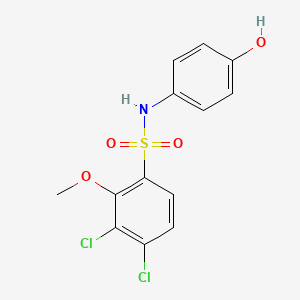

![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)
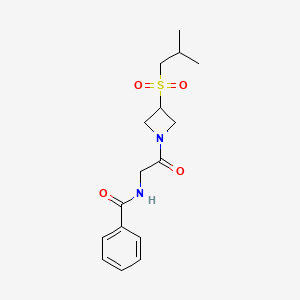
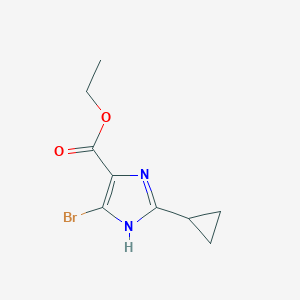
![Ethyl 3-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2381793.png)
![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2381796.png)
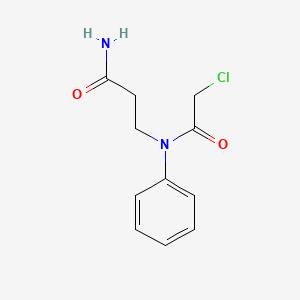
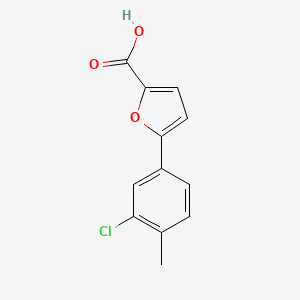
![isonicotinaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B2381799.png)

![(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride](/img/structure/B2381802.png)